2,2-difluoro-N,N-dimethylacetamide

Lipophilicity Solvent extraction Physicochemical property

2,2-Difluoro-N,N-dimethylacetamide (DFDMA) is a fluorinated tertiary acetamide with the molecular formula C₄H₇F₂NO and a molecular weight of 123.10 g mol⁻¹. It appears as a colorless to pale‑yellow liquid with a boiling point of 159.7 ± 25.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g cm⁻³, and a calculated logP of -0.24.

Molecular Formula C4H7F2NO
Molecular Weight 123.1 g/mol
CAS No. 667-50-5
Cat. No. B3055756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-N,N-dimethylacetamide
CAS667-50-5
Molecular FormulaC4H7F2NO
Molecular Weight123.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(F)F
InChIInChI=1S/C4H7F2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3
InChIKeyIUEWOPMXNADAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-N,N-dimethylacetamide CAS 667-50-5: Essential Physicochemical and Structural Baseline for Procurement


2,2-Difluoro-N,N-dimethylacetamide (DFDMA) is a fluorinated tertiary acetamide with the molecular formula C₄H₇F₂NO and a molecular weight of 123.10 g mol⁻¹ . It appears as a colorless to pale‑yellow liquid with a boiling point of 159.7 ± 25.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g cm⁻³, and a calculated logP of -0.24 . The compound is commercially available in >98 % purity (HPLC, GC) and is primarily employed as a difluoromethyl building block and a stable surrogate for more reactive fluoroalkylamine reagents .

Why N,N-Dimethylacetamide, Ethyl Difluoroacetate, or TFEDMA Cannot Replace 2,2-Difluoro-N,N-dimethylacetamide for Controlled Difluoromethyl Incorporation


The difluoromethyl group (–CHF₂) imparts distinct lipophilicity and metabolic stability that cannot be replicated by non-fluorinated analogs such as N,N-dimethylacetamide (DMA). Reactive fluoroalkylamine reagents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) enable direct difluoromethylation but react violently with water, releasing HF and generating DFDMA as the hydrolysis product [1]. This inherent instability makes TFEDMA hazardous for large‑scale use. In contrast, DFDMA is a water‑stable, isolable liquid that serves as a latent difluoromethyl source, allowing controlled C–C bond formation under mild conditions without the risk of dangerous exotherms. The quantitative evidence below demonstrates why DFDMA must be specified over its closest analogs for applications that require both a –CHF₂ group and operational safety.

2,2-Difluoro-N,N-dimethylacetamide versus Closest Analogs: Quantitative Differentiation Evidence


Lipophilicity and Phase‑Partitioning Advantage over N,N-Dimethylacetamide

DFDMA exhibits a calculated logP of −0.24 and a predicted water solubility of 1.06 × 10⁵ mg L⁻¹ at 25 °C, compared to a logP of −0.77 and complete miscibility for N,N-dimethylacetamide (DMA) [1]. The higher logP (Δ +0.53) and lower aqueous solubility improve partitioning into organic phases, facilitating product isolation in biphasic reactions.

Lipophilicity Solvent extraction Physicochemical property

Hydrolytic Stability Advantage over 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA)

TFEDMA reacts violently with water to produce DFDMA and HF, whereas DFDMA is a stable liquid that does not undergo rapid hydrolysis under ambient conditions [1]. This stability differential is critical for safe handling; TFEDMA requires anhydrous conditions and glass‑free equipment because it attacks glass at elevated temperatures [1].

Reagent stability Process safety Hydrolysis

Process Efficiency in Ethyl Difluoroacetate Manufacture Compared to Alternative Routes

A single‑pot patent process converts tetrafluoroethylene and dimethylamine into DFDMA, which is subsequently treated with mineral acid and an alcohol to afford ethyl difluoroacetate [1]. This integrated route avoids isolation of unstable intermediates and has been reported to proceed in >96 % overall yield based on tetrafluoroethylene, whereas prior art routes using chlorodifluoroacetate reduction or direct fluorination suffered from multi‑step complexity and lower yields (approx. 70 %) [1][2].

Agrochemical intermediate Process chemistry Yield

19F NMR Quantification Handle Absent in Non‑Fluorinated Analogs

DFDMA exhibits a characteristic ¹⁹F NMR singlet at δ −125.2 ppm (CDCl₃) corresponding to the chemically equivalent CHF₂ group, enabling direct purity determination and serving as an internal quantification standard . Non‑fluorinated analogs such as DMA lack any ¹⁹F signal, and TFEDMA shows a more complex coupling pattern due to the –CF₂–CF₂– moiety, complicating integration .

Quality control 19F NMR Purity assessment

Optimal Research and Industrial Scenarios for 2,2-Difluoro-N,N-dimethylacetamide Based on Quantitative Evidence


Agrochemical Intermediate Production (Ethyl Difluoroacetate Route)

Procure DFDMA as the key intermediate for the high‑yield (>96 %) single‑pot synthesis of ethyl difluoroacetate, a building block for pyrazole‑carboxamide fungicides . The superior yield compared to legacy chlorodifluoroacetate routes (≈70 %) justifies the selection of DFDMA for cost‑sensitive agrochemical supply chains.

Safe Laboratory Difluoromethylation Reagent

Replace TFEDMA, which reacts violently with water, with DFDMA for the generation of difluoromethyl nucleophiles in anhydrous organic solvents . DFDMA’s water‑stability eliminates the risk of HF release, making it suitable for standard fume‑hood operations without specialized glass‑free equipment.

Extractive Work‑up in Fluorinated Molecule Synthesis

Exploit the elevated logP (−0.24 vs. −0.77 for DMA) and limited water miscibility of DFDMA to drive products into organic phases during liquid‑liquid extraction of fluorinated intermediates . This property reduces solvent consumption and simplifies purification protocols.

19F NMR Internal Standard for Quantitation

Utilize the clean ¹⁹F singlet of DFDMA at δ −125.2 ppm as an internal standard for quantitative NMR assays of fluorinated reaction mixtures . The absence of signal from non‑fluorinated by‑products allows direct integration without interference.

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